molecular formula C22H14N2O4 B14346960 1,1'-(Ethene-1,2-diyl)bis(5-nitronaphthalene) CAS No. 91915-56-9

1,1'-(Ethene-1,2-diyl)bis(5-nitronaphthalene)

Cat. No.: B14346960
CAS No.: 91915-56-9
M. Wt: 370.4 g/mol
InChI Key: PASSUIMBONZEFN-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) is an organic compound characterized by the presence of two nitronaphthalene groups connected via an ethene bridge. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.

Preparation Methods

The synthesis of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) typically involves the nitration of naphthalene derivatives followed by coupling reactions. One common method involves the slow addition of naphthalene to a mixed acid at controlled temperatures, resulting in a mixture of dinitronaphthalene isomers . These isomers are then separated and further reacted to form the desired compound. Industrial production methods may involve solvent extraction and crystallization techniques to purify the final product.

Chemical Reactions Analysis

1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, leading to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur, especially at the nitro groups, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.

Comparison with Similar Compounds

1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) can be compared with other similar compounds such as:

The uniqueness of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) lies in its specific structural features and the presence of nitro groups, which confer distinct chemical and physical properties.

Properties

CAS No.

91915-56-9

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-nitro-5-[2-(5-nitronaphthalen-1-yl)ethenyl]naphthalene

InChI

InChI=1S/C22H14N2O4/c25-23(26)21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24(27)28/h1-14H

InChI Key

PASSUIMBONZEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=CC3=C4C=CC=C(C4=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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